Methyl 2-fluoro-4-(pentafluoroethyl)benzoate
Description
Methyl 2-fluoro-4-(pentafluoroethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 2-position and a pentafluoroethyl (-CF₂CF₃) group at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and influence intermolecular interactions .
Properties
IUPAC Name |
methyl 2-fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-8(17)6-3-2-5(4-7(6)11)9(12,13)10(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMILTAXJGMMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160351 | |
| Record name | Benzoic acid, 2-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-50-9 | |
| Record name | Benzoic acid, 2-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-(pentafluoroethyl)benzoate typically involves the esterification of 2-fluoro-4-(pentafluoroethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(pentafluoroethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Reduction: Methyl 2-fluoro-4-(pentafluoroethyl)benzyl alcohol.
Oxidation: 2-fluoro-4-(pentafluoroethyl)benzoic acid.
Scientific Research Applications
Methyl 2-fluoro-4-(pentafluoroethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(pentafluoroethyl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atoms and pentafluoroethyl group contribute to its unique reactivity and binding affinity with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
- Solubility: Fluorinated esters like Methyl 2-fluoro-4-(trifluoromethyl)benzoate exhibit good solubility in organic solvents (e.g., dichloromethane, ethanol) , a trait likely shared by the pentafluoroethyl derivative due to similar lipophilicity.
Physical and Chemical Properties
Biological Activity
Methyl 2-fluoro-4-(pentafluoroethyl)benzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms in organic molecules can enhance their metabolic stability and alter their pharmacokinetic profiles, making them valuable in drug design and development. This article delves into the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with a fluorine atom and a pentafluoroethyl group. This structure contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H6F6O2 |
| Molecular Weight | 308.16 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated compounds, including this compound. Research indicates that fluorinated benzoates can exhibit enhanced activity against various bacterial strains due to their ability to disrupt membrane integrity.
- Case Study : A study conducted on the antibacterial efficacy of several fluorinated benzoates showed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Cytotoxicity and Anticancer Potential
Fluorinated compounds have also been explored for their anticancer properties. The introduction of fluorine can modulate the interaction of compounds with cellular targets, potentially leading to increased cytotoxicity against cancer cells.
- Research Findings : In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways .
Enzyme Inhibition
Fluorinated benzoates are known to interact with enzymes, potentially serving as inhibitors or substrates. The specific interactions can lead to altered enzymatic activity, which is crucial for various biochemical pathways.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Purity Post-Purification |
|---|---|---|---|
| Fluorination | KF, DMF, 90°C | 60–75% | 85–90% |
| Esterification | (CH₃O)₂SO₂, NaHCO₃ | 70–85% | 90–95% |
| Final Purification | Column Chromatography | — | 95–99% |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: Representative NMR Data
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H (ortho to F) | 7.95–8.05 | Doublet | |
| Methyl ester (OCH₃) | 3.96 | Singlet | |
| Pentafluoroethyl (-CF₂CF₃) | -82.5 | — |
Advanced: How can structural contradictions between NMR and X-ray crystallography data be resolved?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Strategies include:
- Variable-Temperature NMR: Probe conformational flexibility (e.g., coalescence temperatures for splitting signals) .
- Density Functional Theory (DFT): Compare computed NMR chemical shifts with experimental data to validate dominant conformers .
- SHELX Refinement: Use high-resolution crystallographic data (e.g., SHELXL-2018) to resolve bond-length/angle ambiguities .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- Molecular Orbital Analysis (Gaussian): Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon or fluorinated positions) .
- Transition State Modeling (Q-Chem): Simulate SNAr mechanisms at the para-pentafluoroethyl group using solvent continuum models (e.g., PCM for DMSO) .
- Kinetic Isotope Effects (KIEs): Validate computational models by comparing experimental vs. theoretical KIE values for deuterated analogs .
Advanced: How can researchers investigate bioactivity against enzyme targets (e.g., cytochrome P450)?
Methodological Answer:
- In Vitro Assays: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to measure inhibition of CYP3A4/CYP2D6 isoforms .
- Docking Studies (AutoDock Vina): Model ligand-enzyme interactions, focusing on hydrogen bonding with fluorine atoms and hydrophobic packing with pentafluoroethyl groups .
- Metabolite Profiling (LC-MS): Identify oxidation products (e.g., hydroxylated derivatives) to map metabolic pathways .
Q. Table 3: Representative Bioactivity Data
| Assay Type | Target | IC₅₀ (μM) | Key Interaction |
|---|---|---|---|
| CYP3A4 Inhibition | Human Liver Microsomes | 12.3 ± 1.5 | Fluorine-Heme Iron Coordination |
| Cytotoxicity (MTT) | HeLa Cells | >100 | Non-specific membrane disruption |
Basic: What precautions are necessary when handling this compound?
Methodological Answer:
- Stability: Store at -20°C under argon to prevent hydrolysis of the ester group .
- Toxicity: Use fume hoods and PPE (gloves, goggles) due to potential fluorinated metabolite toxicity .
- Waste Disposal: Neutralize with aqueous NaOH (pH >10) before incineration to degrade perfluorinated groups .
Advanced: How do electronic effects of the pentafluoroethyl group influence reaction kinetics in cross-coupling?
Methodological Answer:
- Hammett Analysis: Quantify substituent effects (σₚ = +0.61) to predict rate acceleration in Suzuki-Miyaura couplings .
- Electrochemical Studies (CV): Measure reduction potentials of Pd intermediates to optimize catalytic systems (e.g., Pd(OAc)₂/XPhos) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
